molecular formula C8H6BrF2NO B2597071 N-(4-bromo-2,6-difluorophenyl)acetamide CAS No. 658072-14-1

N-(4-bromo-2,6-difluorophenyl)acetamide

Cat. No.: B2597071
CAS No.: 658072-14-1
M. Wt: 250.043
InChI Key: OXMOETOVMNVVOM-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-difluorophenyl)acetamide (CAS 658072-14-1) is a valuable chemical intermediate in organic and medicinal chemistry research. With a molecular formula of C 8 H 6 BrF 2 NO and a molecular weight of 250.04 g/mol, this acetamide derivative is characterized by the presence of both bromo and fluoro substituents on the aromatic ring, making it a versatile building block for further functionalization, often via cross-coupling reactions . Its primary research application is in the design and synthesis of novel investigational compounds. Specifically, it serves as a key precursor in the development of sulfonamide-based molecules designed to inhibit carbonic anhydrase (CA) isoforms, such as CA IX, which are important targets in oncology . Research indicates that derivatives synthesized from this core structure have shown promising activity in in vitro studies, selectively inhibiting tumor-associated CA isoforms and reducing cancer cell viability under hypoxic conditions . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

N-(4-bromo-2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMOETOVMNVVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-difluorophenyl)acetamide typically involves the reaction of 4-bromo-2,6-difluoroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or water . The product is then purified through recrystallization to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacetamides.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

    Hydrolysis: Products include 4-bromo-2,6-difluoroaniline and acetic acid.

Scientific Research Applications

N-(4-bromo-2,6-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. The presence of the bromo and fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. The compound can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)acetamide
  • N-(4-chloro-2,6-difluorophenyl)acetamide
  • N-(4-bromo-2,6-dichlorophenyl)acetamide

Uniqueness

N-(4-bromo-2,6-difluorophenyl)acetamide is unique due to the specific arrangement of the bromo and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-(4-bromo-2,6-difluorophenyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as insights into its mechanism of action and potential applications in research and medicine.

Chemical Structure and Properties

This compound has the molecular formula C8H6BrF2NO. The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological activity. The compound's unique chemical properties stem from its halogenated nature, which often improves lipophilicity and bioavailability, making it suitable for various biological applications.

Table 1: Structural Features of this compound

ComponentDescription
Molecular FormulaC8H6BrF2NO
Halogen AtomsBromine (Br), Fluorine (F)
Functional GroupAcetamide

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness similar to that of established antimicrobial agents. The compound's ability to interact with biological membranes is thought to play a crucial role in its antimicrobial efficacy.

In a comparative study, this compound demonstrated notable inhibition against Escherichia coli and other pathogens, suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it displayed cytotoxic effects against the MDA-MB-231 breast cancer cell line and HT-29 colorectal cancer cells .

Table 2: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-23112.5Induction of apoptosis
HT-2915.0Inhibition of cell migration

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The halogen substituents enhance the compound's binding affinity to enzymes and receptors involved in critical biochemical pathways. This interaction can lead to the modulation of signaling pathways associated with cell growth and apoptosis .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a strong correlation between the concentration of the compound and the extent of microbial inhibition. The study concluded that the compound could serve as a lead candidate for developing new antimicrobial agents .

Study on Anticancer Properties

In another investigation focusing on anticancer properties, this compound was tested on various cancer cell lines. The findings revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis in targeted cancer cells. The study highlighted the potential for this compound to be further developed into an effective anticancer therapeutic .

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